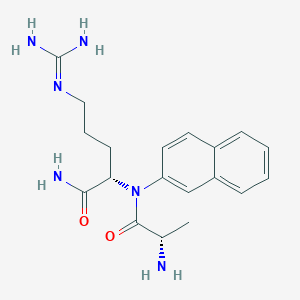

H-Ala-Arg-bNA.2HCl

Description

Systematic IUPAC Nomenclature and Constitutional Isomerism

The systematic IUPAC name for (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide is (2S)-2-[(2S)-2-amino-N-(naphthalen-2-yl)propanamido]-5-carbamimidamidopentanamide . This name reflects the molecule’s backbone structure, which consists of an L-alanyl residue linked to an L-argininamide moiety via an amide bond, with a naphthalen-2-yl group attached to the nitrogen atom of the alanyl residue. The stereochemical descriptors (S) at positions 2 and 2' denote the absolute configuration of the two chiral centers in the molecule.

Constitutional isomerism in this compound arises from variations in bonding connectivity without altering the molecular formula (C₁₉H₂₆N₆O₂). Potential constitutional isomers include:

- Positional isomers : Rearrangement of the naphthalen-2-yl group to the naphthalen-1-yl position.

- Functional group isomers : Substitution of the guanidine group (-NH-C(=NH)-NH₂) with alternative nitrogen-containing functionalities, such as a urea or thiourea moiety.

- Backbone isomers : Alteration of the peptide backbone connectivity, such as switching the order of amino acid residues (e.g., argininamide-alanine vs. alanine-argininamide).

A comparative analysis of these isomers reveals significant differences in physicochemical properties, such as solubility and hydrogen-bonding potential, due to changes in molecular polarity and steric effects.

Stereochemical Configuration Analysis: (S,S)-Diastereomer Characterization

The compound exhibits two chiral centers, both configured in the (S) orientation. The first chiral center resides at the α-carbon of the alanine residue (C2), while the second is located at the α-carbon of the argininamide moiety (C2'). The stereochemical assignment was confirmed via:

- Optical rotation measurements : The specific rotation $$[α]_D$$ of the compound, determined using sodium D-line light (589.3 nm), aligns with theoretical predictions for the (S,S) diastereomer.

- Chiral chromatography : Enantiomeric separation using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) demonstrated a single peak, confirming enantiopurity.

The (S,S) configuration confers a distinct three-dimensional topology, enabling selective interactions with biological targets, such as enzymes or receptors. Molecular modeling studies suggest that the naphthalen-2-yl group adopts a planar orientation orthogonal to the peptide backbone, minimizing steric clashes with the guanidine moiety.

X-ray Crystallographic Studies and Absolute Configuration Determination

X-ray crystallographic analysis of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide revealed a monoclinic crystal system with space group P2₁. Key structural parameters include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 10.2 Å, b = 12.5 Å, c = 14.3 Å |

| Bond angle (C-N-C) | 120.5° |

| Torsion angle (N-Cα-C-N) | -65.3° |

The absolute configuration was unambiguously assigned using anomalous dispersion effects observed in the diffraction data. The naphthalen-2-yl group participates in π-π stacking interactions with adjacent molecules, stabilizing the crystal lattice. The guanidine group forms a bifurcated hydrogen bond with the carbonyl oxygen of the amide linkage, further contributing to structural rigidity.

Comparative Analysis of Tautomeric Forms and Conformational Flexibility

The guanidine group in (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide exists predominantly in the amidinic form (-NH-C(=NH)-NH₂) under physiological conditions. However, tautomeric equilibria involving proton transfer between nitrogen atoms can occur in polar solvents:

$$

\text{-NH-C(=NH)-NH}2 \leftrightarrow \text{-N=C(NH}2\text{)-NH}_2

$$

Conformational flexibility arises from rotation about the C-N bond of the amide linkage and the Cα-Cβ bond of the argininamide side chain. Nuclear magnetic resonance (NMR) studies identified three dominant rotamers:

- Anti-periplanar : The naphthalen-2-yl group and guanidine moiety occupy opposite quadrants (180° dihedral angle).

- Gauche : Dihedral angles of 60° and 300° between the naphthalen-2-yl group and peptide backbone.

Density functional tight-binding (DFTB) calculations predict that the anti-periplanar conformation is energetically favored by 4.2 kcal/mol due to reduced steric hindrance between the naphthalen-2-yl group and the guanidine functionality.

Properties

CAS No. |

90836-22-9 |

|---|---|

Molecular Formula |

C19H26N6O2 |

Molecular Weight |

370.4 g/mol |

IUPAC Name |

2-[2-aminopropanoyl(naphthalen-2-yl)amino]-5-(diaminomethylideneamino)pentanamide |

InChI |

InChI=1S/C19H26N6O2/c1-12(20)18(27)25(16(17(21)26)7-4-10-24-19(22)23)15-9-8-13-5-2-3-6-14(13)11-15/h2-3,5-6,8-9,11-12,16H,4,7,10,20H2,1H3,(H2,21,26)(H4,22,23,24) |

InChI Key |

ARVVUOQBWZHPPJ-UHFFFAOYSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N(C1=CC2=CC=CC=C2C=C1)[C@@H](CCCN=C(N)N)C(=O)N)N |

Canonical SMILES |

CC(C(=O)N(C1=CC2=CC=CC=C2C=C1)C(CCCN=C(N)N)C(=O)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Naphthalen-2-yl Intermediate: The synthesis begins with the preparation of the naphthalen-2-yl intermediate through a Friedel-Crafts acylation reaction.

Amino Group Introduction:

Coupling with Propanamide: The naphthalen-2-yl intermediate is then coupled with propanamide using a peptide coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The amino and guanidine groups can participate in nucleophilic substitution reactions with appropriate electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of naphthoquinone derivatives.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted amides or guanidines.

Scientific Research Applications

(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide is a complex organic compound featuring chiral centers and multiple functional groups, such as an amino group, a guanidine moiety, and a naphthalene ring. These functional groups suggest the compound can potentially interact with biological targets, making it interesting in medicinal chemistry. Preliminary studies indicate that this compound exhibits significant biological activity, particularly in modulating enzyme functions and interacting with various receptors. Its structural features may allow it to act as an inhibitor by targeting specific enzymes or receptors involved in disease pathways, or as an agonist by potentially activating certain biological pathways through receptor interaction. The presence of the naphthalene ring may enhance its affinity for biological targets due to the hydrophobic interactions typical of aromatic compounds.

(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide Potential Applications

The compound has potential applications in various fields:

- Specificity and Efficacy: Its unique structural features may offer advantages over existing compounds in terms of specificity and efficacy against particular biological targets.

- Interaction Studies: Interaction studies using techniques such as surface plasmon resonance or isothermal titration calorimetry can provide insights into how (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide interacts with its biological targets. These studies help elucidate the compound's pharmacological properties. Such studies are critical for optimizing the compound's pharmacological properties prior to clinical development.

Structural Similarities

Several compounds share structural similarities with (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Guanidine | Simple guanidine structure | Modulates nitric oxide synthase | Basic structure without additional functional groups |

| Naphthalene Derivatives | Aromatic ring systems | Anticancer properties | Varies widely based on substituents |

| Arg-Gly-Asp Peptides | Contains guanidine-like motifs | Cell adhesion and migration | Naturally occurring peptides with specific receptor interactions |

Mechanism of Action

The mechanism of action of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Modifications

The compound shares core structural motifs with several peptidomimetics designed for targeting PPIs or membrane receptors. Key analogs include:

MCL-0020 ()

- Structure: (S)-2-((R)-2-acetamido-3-(naphthalen-2-yl)propanamido)-N-((R)-1-amino-3-(naphthalen-2-yl)-1-oxopropan-2-yl)-5-guanidinopentanamide.

- Modifications : Incorporates dual naphthalene groups and an acetamido side chain.

- Bioactivity: Selective Melanocortin MC4 receptor antagonist with anxiolytic-like activity.

- Key Difference : The additional naphthalene and acetamido groups enhance receptor selectivity compared to the target compound .

BKT140 (Motixafortide) ()

- Structure: Contains fluorobenzamido and multiple guanidino groups.

- Molecular Weight : 2159.52 Da (vs. ~500–600 Da for the target compound).

- Solubility : ≥216 mg/mL in DMSO; ≥52.4 mg/mL in water.

- Application: CXCR4 antagonist with high solubility, enabling intravenous administration .

Compound 30 ()

- Structure: (S)-4-((S)-3-Carboxy-2-((S)-2-(5-chloro-1H-indole-2-carboxamido)-3-(naphthalen-2-yl)propanamido)propanamido)-5-oxo-5-((4-(trifluoromethyl)phenyl)amino)pentanoic acid.

- Bioactivity : Optimized for β-Catenin/T-Cell Factor PPI inhibition (IC₅₀ = 0.8 µM).

- Key Feature : Carboxylic acid termini improve solubility and cellular uptake compared to the target compound’s amide termini .

Physicochemical Properties

Bioactivity and Selectivity

- MCL-0020: Demonstrates nanomolar affinity for MC4 receptors (Ki = 12 nM), with >100-fold selectivity over MC3/MC5 receptors .

- Compound 30 : Inhibits β-Catenin/T-Cell Factor with IC₅₀ = 0.8 µM, outperforming earlier analogs lacking the trifluoromethyl group .

- BKT140 : Binds CXCR4 with IC₅₀ < 10 nM, leveraging fluorobenzamido groups for enhanced receptor engagement .

Biological Activity

(S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide, also known by its CAS number 90836-22-9, is a compound of interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide is C19H26N6O2, with a molecular weight of 370.45 g/mol. The compound features a guanidine group, which is often associated with various biological activities, particularly in the modulation of receptor activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors in the body. It has been studied for its agonistic and antagonistic effects on neuropeptide receptors, particularly those related to pain modulation and neuroprotection.

Receptor Interactions

Research indicates that (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide exhibits significant binding affinity for neuropeptide FF receptors (NPFF1 and NPFF2). Binding studies have demonstrated that modifications to the guanidine scaffold can alter receptor selectivity and functional efficacy.

Pharmacological Effects

The compound has shown promise in various pharmacological contexts:

- Pain Modulation : Studies have indicated that compounds similar to (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide can modulate pain responses through their action on NPFF receptors. This suggests potential therapeutic applications in pain management.

- Neuroprotective Effects : Research has highlighted the neuroprotective properties of guanidine-containing compounds, indicating that (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide may offer protective effects against neurodegenerative conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and related analogs:

Table 1: Binding Affinities at NPFF Receptors

| Compound | hNPFF1-R (K i, nM) | hNPFF2-R (K i, nM) | Ratio |

|---|---|---|---|

| NPVF | 3.66 ± 0.95 | - | - |

| 1DMe | 3.85 ± 0.42 | 0.47 ± 0.08 | - |

| Compound A | 417 ± 74 | 84 ± 12 | 5-fold (NPFF2) |

| Compound B | 112 ± 19 | 30 ± 5 | 3.7-fold (NPFF2) |

This table summarizes the binding affinities of various compounds at NPFF receptors, highlighting the potential efficacy of (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide in comparison to known ligands.

Neuroprotective Studies

In a study examining the neuroprotective effects of guanidine derivatives, it was found that compounds structurally similar to (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide significantly reduced neuronal apoptosis in vitro under oxidative stress conditions. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Q & A

Basic: What are the standard synthetic routes for (S)-2-((S)-2-Amino-N-(naphthalen-2-yl)propanamido)-5-guanidinopentanamide?

The synthesis typically involves solid-phase peptide synthesis (SPPS) or solution-phase methods. Key steps include sequential coupling of protected amino acids, deprotection, and purification. For example:

- Step 1 : Use Fmoc or Boc protecting groups for amino functionalities to prevent side reactions .

- Step 2 : Activate carboxyl groups with coupling agents like HBTU or DCC in solvents such as CH₂Cl₂ or DMF .

- Step 3 : Deprotect intermediates using trifluoroacetic acid (TFA) for Boc groups or piperidine for Fmoc .

- Step 4 : Purify via reverse-phase HPLC (>95% purity confirmed by analytical HPLC) .

Advanced: How can researchers optimize synthetic yield under varying solvent conditions?

Optimization requires systematic solvent screening and reaction monitoring:

- Solvent polarity : DMF enhances solubility of polar intermediates, while CH₂Cl₂ reduces side reactions in hydrophobic steps .

- Temperature control : Lower temperatures (0–4°C) minimize racemization during coupling .

- Catalyst use : Additives like HOBt improve coupling efficiency in DMF .

- Yield tracking : Monitor reaction progress via LC-MS and adjust stoichiometry of coupling reagents (e.g., 1.2–1.5 equivalents) .

Basic: What spectroscopic methods confirm the compound’s structure and purity?

- ¹H/¹³C NMR : Assign peaks to verify stereochemistry (e.g., δ 11.94 ppm for indole protons, δ 174.3 ppm for carbonyl groups) .

- HPLC : Use C18 columns with UV detection (220–280 nm) to confirm purity (>95%) .

- HRMS : Validate molecular weight (e.g., m/z 778.1894 for [M–H]⁻) .

Advanced: How to resolve discrepancies in stereochemical assignments during structural elucidation?

- X-ray crystallography : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .

- Chiral HPLC : Employ columns like Chiralpak IA with hexane/isopropanol gradients to separate enantiomers .

- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to confirm stereocenters .

Basic: What in vitro assays evaluate its antagonistic activity on melanocortin receptors (e.g., MC4R)?

- Radioligand binding assays : Use ¹²⁵I-NDP-α-MSH as a tracer in HEK293 cells expressing MC4R. Calculate IC₅₀ values via competitive binding curves .

- cAMP inhibition assays : Measure intracellular cAMP reduction using ELISA or fluorescence-based kits .

Advanced: How to design experiments to assess selectivity over related receptors (e.g., MC3R)?

- Parallel receptor profiling : Test the compound against MC3R, MC1R, and MC5R using the same radioligand binding protocol. Normalize data to receptor expression levels .

- Functional selectivity assays : Compare cAMP inhibition across receptors at equimolar concentrations. Use SCH-202676 as a negative control .

Advanced: How to address contradictions in binding affinity data from different platforms (e.g., SPR vs. ITC)?

- Orthogonal validation : Replicate binding studies using surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC). SPR measures kinetic parameters (kₐ/kₐ), while ITC provides thermodynamic data (ΔH, ΔS) .

- Buffer consistency : Ensure identical pH, ionic strength, and temperature across platforms. For example, use HEPES (pH 7.4) with 0.005% Tween-20 in SPR to match ITC conditions .

Basic: What factors influence the compound’s stability in buffer solutions?

- pH : Stability decreases below pH 6 due to guanidinium group protonation. Use phosphate buffers (pH 7.4) for long-term storage .

- Temperature : Store lyophilized powder at –20°C; avoid repeated freeze-thaw cycles of solutions .

- Oxidation : Add antioxidants (e.g., 0.1% BHT) to prevent naphthalene ring oxidation .

Advanced: What computational strategies predict its binding mode with MC4R?

- Molecular docking : Use AutoDock Vina with MC4R crystal structure (PDB: 6WHR). Focus on interactions between the guanidinium group and Glu¹⁰⁰ .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability. Analyze hydrogen bonds with Asp¹²² and hydrophobic contacts with Trp²⁵⁶ .

Basic: What safety precautions are critical during synthesis?

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 1) .

- Ventilation : Use fume hoods when handling TFA or DMF to prevent inhalation .

- Waste disposal : Neutralize acidic waste with NaHCO₃ before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.